Cas no 1219403-80-1 ((2-Oxo-azepan-3-yl)-carbamic acid allyl ester)

(2-Oxo-azepan-3-yl)-carbamic acid allyl ester is a specialized heterocyclic compound featuring a seven-membered azepane ring with a carbamate functional group. Its structure, incorporating both an allyl ester and a lactam moiety, makes it a versatile intermediate in organic synthesis, particularly for peptide modifications and pharmaceutical applications. The allyl ester group offers selective deprotection opportunities under mild conditions, enabling controlled functionalization. The lactam ring provides rigidity and stability, enhancing its utility in scaffold design. This compound is valued for its balanced reactivity and compatibility with diverse coupling reactions, making it suitable for constructing complex molecular architectures in medicinal chemistry and drug discovery.
(2-Oxo-azepan-3-yl)-carbamic acid allyl ester structure
1219403-80-1 structure
Product Name:(2-Oxo-azepan-3-yl)-carbamic acid allyl ester
CAS No:1219403-80-1
MF:C10H16N2O3
MW:212.245642662048
MDL:MFCD04114361
CID:3157409
PubChem ID:44890867
Update Time:2025-05-19

(2-Oxo-azepan-3-yl)-carbamic acid allyl ester Chemical and Physical Properties

Names and Identifiers

    • (2-Oxo-azepan-3-yl)-carbamic acid allyl ester
    • Carbamic acid, N-(hexahydro-2-oxo-1H-azepin-3-yl)-, 2-propen-1-yl ester
    • 3-N-Alloc-aminoazepan-2-one
    • (2-oxo-azepan-3-yl)carbamic acid allyl ester
    • Allyl (2-oxoazepan-3-yl)carbamate
    • prop-2-enyl N-(2-oxoazepan-3-yl)carbamate
    • Allyl(2-oxoazepan-3-yl)carbamate
    • 1219403-80-1
    • 3-n-alloc-amino-azepan-2-one
    • CS-0442576
    • AB18145
    • MDL: MFCD04114361
    • Inchi: 1S/C10H16N2O3/c1-2-7-15-10(14)12-8-5-3-4-6-11-9(8)13/h2,8H,1,3-7H2,(H,11,13)(H,12,14)
    • InChI Key: SGOCQXUDWPGBPX-UHFFFAOYSA-N
    • SMILES: O=C1C(CCCCN1)NC(=O)OCC=C

Computed Properties

  • Exact Mass: 212.11609238g/mol
  • Monoisotopic Mass: 212.11609238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 67.4Ų

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Additional information on (2-Oxo-azepan-3-yl)-carbamic acid allyl ester

The Comprehensive Overview of (2-Oxo-azepan-3-yl)-carbamic Acid Allyl Ester (CAS No. 1219403-80-1)

(2-Oxo-azepan-3-yl)-carbamic acid allyl ester, identified by the CAS registry number 1219403-80-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of azepan derivatives, which are seven-membered ring structures with unique chemical properties. The presence of the oxo group at the 2-position and the carbamic acid allyl ester moiety at the 3-position imparts distinct reactivity and biological activity to this molecule.

The synthesis of (2-Oxo-azepan-3-yl)-carbamic acid allyl ester involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and enhancing the overall yield. Researchers have explored various catalysts, including transition metal catalysts and enzymes, to optimize the reaction pathways. These studies have been documented in several high-impact journals, highlighting the compound's potential as a building block for more complex molecules.

In terms of applications, (2-Oxo-azepan-3-yl)-carbamic acid allyl ester has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to modulate enzyme activity makes it a valuable lead compound for developing novel pharmaceutical agents. Recent studies have demonstrated its potential as an inhibitor of certain kinases, which are key players in cancer progression. Additionally, its structural versatility allows for further functionalization, enabling researchers to explore its utility in other biological systems.

The pharmacokinetic properties of (2-Oxo-azepan-3-yl)-carbamic acid allyl ester have been extensively studied using modern analytical techniques such as liquid chromatography-mass spectrometry (LCMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for drug development. The compound exhibits favorable solubility characteristics, making it suitable for formulation into various dosage forms.

From a structural standpoint, the azepane ring in (2-Oxo-azepan-3-yl)-carbamic acid allyl ester contributes to its rigidity and stability. The conjugation between the carbonyl group and the adjacent nitrogen atom enhances electronic communication within the molecule, influencing its reactivity and interaction with biological targets. Computational chemistry tools have been employed to model these interactions, providing a deeper understanding of its binding modes with proteins.

The latest research on this compound has also explored its role in medicinal chemistry as a precursor for bioactive molecules. By modifying the substituents on the azepane ring or altering the carbamic acid ester group, scientists can tailor its properties for specific applications. For instance, recent work has focused on developing analogs with improved bioavailability and reduced toxicity profiles.

In conclusion, (2-Oxo-azepan-3-yl)-carbamic acid allyl ester (CAS No. 1219403-80-) represents a significant advancement in organic synthesis and drug discovery. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application studies, positions it as a valuable tool for researchers across multiple disciplines. As ongoing investigations continue to uncover new facets of its potential, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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